Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-
Overview
Description
Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is a notable derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- can be represented as follows:
This compound features a pyridine ring with a hydrazine substituent at the 3-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
The biological activities of Pyridine derivatives have been extensively studied. The following sections summarize key findings related to the specific activities of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-.
Antimicrobial Activity
Pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal pathogens:
- Antibacterial Activity : Compounds containing the pyridine scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . For instance, related hydrazine derivatives demonstrated inhibitory effects with IC50 values ranging from 15.0 to 42.9 µM against urease, suggesting potential for further development as antibacterial agents .
- Antifungal Activity : Research indicates that certain pyridine derivatives can inhibit fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is often attributed to the ability of these compounds to interfere with fungal cell wall synthesis .
Antiviral Activity
Pyridine compounds have also been investigated for their antiviral properties. Some derivatives have shown efficacy against viruses such as Zika virus and Dengue virus, with effective concentrations (EC50) reported in the low micromolar range . The presence of hydrazine and trifluoromethyl groups may enhance their interaction with viral proteins.
Case Studies and Research Findings
Several studies highlight the biological activity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-:
- Molecular Docking Studies : A study conducted molecular docking simulations to predict the binding affinity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- with target proteins involved in bacterial cell wall synthesis. The results indicated strong interactions at critical binding sites, suggesting a mechanism for its antibacterial action .
- Synthesis and Evaluation : In a synthesis study involving various pyridine derivatives, it was found that introducing a trifluoromethyl group significantly enhanced the antimicrobial activity compared to non-fluorinated analogs . This suggests that Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- could be a promising candidate for further development.
Data Tables
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-3-5(4)12-10/h1-3,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALDQZJRDATNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653396 | |
Record name | 3-Hydrazinyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-69-5 | |
Record name | 3-Hydrazinyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.